molecular formula C6H9ClO2 B2528272 Tetrahydrofuran-3-ylacetyl chloride CAS No. 117422-88-5

Tetrahydrofuran-3-ylacetyl chloride

Cat. No.: B2528272
CAS No.: 117422-88-5
M. Wt: 148.59
InChI Key: CRFMRVSWUCYNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-3-ylacetyl Chloride is a reactive organic compound of interest in chemical synthesis and pharmaceutical research. This molecule features an acid chloride functional group attached to an acetic acid linker that is bonded to a tetrahydrofuran-3-yl ring, a saturated five-membered cyclic ether. This structure combines high reactivity with the potential for improved solubility, making it a valuable For Research Use Only . Not intended for diagnostic or therapeutic purposes. Research Applications and Value: As an acid chloride , this compound is a highly versatile building block for the synthesis of more complex molecules. Its primary research value lies in its reactivity as an acylating agent . It can be used to form amide bonds with various amines to create novel compounds or to form ester linkages with alcohols. The tetrahydrofuran ring is a common motif in medicinal chemistry, often used to influence the solubility, conformation, and metabolic stability of lead compounds. Researchers can utilize this compound as a key intermediate to introduce the tetrahydrofuran-3-yl-acetyl fragment into target structures, potentially for the development of new pharmaceuticals or agrochemicals . Handling and Storage: This reagent should be handled with care. Acid chlorides are moisture-sensitive and can hydrolyze upon exposure to air, and are typically corrosive and a lachrymator. It should be stored under an inert atmosphere such as dry nitrogen. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use. The related compound, (Tetrahydrofuran-3-yl)acetic acid (CAS 138498-97-2), is known to be an eye and skin irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFMRVSWUCYNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tetrahydrofuran 3 Ylacetyl Chloride and Its Analogues

Direct Acyl Halogenation Pathways

The most common and direct route to acyl chlorides is through the halogenation of the corresponding carboxylic acid. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom, a transformation typically achieved using specific halogenating agents.

Carboxylic Acid Precursors and Their Conversion to Acyl Chlorides

The journey to Tetrahydrofuran-3-ylacetyl chloride begins with its carboxylic acid precursor, (Tetrahydrofuran-3-yl)acetic acid. a2bchem.com The conversion of this acid to its acyl chloride derivative is a crucial step that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions. wikipedia.org

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.org The reaction is typically efficient, producing the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

In a typical procedure, the carboxylic acid is treated with an excess of thionyl chloride, often with gentle heating or at room temperature. researchgate.netorgsyn.org The reaction can be carried out neat or in an inert solvent. reddit.com The progress of the reaction can be monitored to ensure the complete conversion of the starting material.

For instance, the synthesis of 4-(2-allyloxy)benzoyl chloride was achieved by reacting 4-(2-allyloxy)benzoic acid with thionyl chloride, initially at room temperature and then heated to 60°C, resulting in a 97% yield. researchgate.net

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. sciencemadness.orgresearchgate.net It is often considered a milder alternative to thionyl chloride and is particularly useful for substrates that may be sensitive to the harsher conditions sometimes associated with SOCl₂. wikipedia.org The reaction with oxalyl chloride produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). orgsyn.org

The general reaction is: R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl

A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758). orgsyn.orgchem-soc.si For example, 4-pentenoyl chloride was synthesized by reacting 4-pentenoic acid with oxalyl chloride in dichloromethane with a catalytic amount of DMF. orgsyn.org

Other phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), can also be employed for this transformation, though they are used less frequently in modern synthesis. chemguide.co.uksciencemadness.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. These include the choice of solvent, the use of catalysts, and precise temperature management.

The use of anhydrous (dry) solvents is critical in the synthesis of acyl chlorides because these compounds are highly reactive towards water, readily hydrolyzing back to the corresponding carboxylic acid. researchgate.netsciencemadness.org Common anhydrous solvents for this reaction include dichloromethane (DCM) and tetrahydrofuran (B95107) (THF). researchgate.netorgsyn.orgresearchgate.net

Dichloromethane is a popular choice due to its inertness and ease of removal. researchgate.netorgsyn.org Tetrahydrofuran can also be used, although care must be taken as it can be cleaved by some acylating agents under certain conditions. chem-soc.si The selection of the solvent can influence reaction rates and the ease of product isolation.

SolventKey Properties
Dichloromethane (DCM)Inert, low boiling point, good solvent for many organic compounds. researchgate.net
Tetrahydrofuran (THF)Can act as a solvent and a reactant under certain conditions. chem-soc.si
AcetonitrileA good solvent for making acid chlorides. reddit.com
1,2-DichloroethaneUsed in reflux conditions for acyl chloride synthesis. researchgate.net

Catalysts can significantly accelerate the rate of acyl halogenation. As mentioned, a catalytic amount of dimethylformamide (DMF) is frequently used in reactions involving oxalyl chloride. wikipedia.orgchem-soc.si The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. wikipedia.org For furan (B31954) derivatives, catalysts like boron trifluoride have been shown to be effective in acylation reactions, minimizing the formation of side products. google.com Other catalysts used in reactions involving furan derivatives include zeolites and various non-noble metal catalysts. frontiersin.orgmdpi.com

Temperature control is another crucial factor. While some reactions proceed efficiently at room temperature, others may require heating to go to completion. researchgate.net Conversely, for some sensitive substrates, lowering the reaction temperature to 0°C can limit decomposition and improve the yield. researchgate.net For example, in one optimization study, lowering the temperature to 0°C and reducing the concentration resulted in an increased yield from a reaction that showed significant decomposition at higher temperatures. researchgate.net The optimal temperature is highly dependent on the specific substrate and reagents being used.

Catalyst/AccelerantFunction
Dimethylformamide (DMF)Catalyzes reactions with oxalyl chloride by forming the Vilsmeier reagent. wikipedia.org
Boron TrifluorideEffective catalyst for the acylation of furan and its derivatives. google.com
ZeolitesCan act as Brønsted acid catalysts in reactions involving furan derivatives. frontiersin.org
Non-noble metals (Fe, Co, Ni, Cu)Appraised for their catalytic activity in biomass valorization, including furan derivatives. frontiersin.org
4-dimethylaminopyridine (DMAP)Used as a catalyst in some acylation reactions. chem-soc.si

Stereoselective and Regioselective Preparations of Substituted Tetrahydrofuran Acetyl Chlorides

The synthesis of specifically substituted analogues of this compound hinges on advanced methodologies that allow for precise control over the stereochemistry and the placement of functional groups on the tetrahydrofuran (THF) ring. These methods are critical for accessing a diverse range of molecular architectures. The preparation of the target acetyl chloride is typically the final step, involving the conversion of a corresponding carboxylic acid precursor. Therefore, the primary synthetic challenge lies in the stereoselective and regioselective construction of these substituted tetrahydrofuran-3-ylacetic acid precursors.

Chiral Auxiliary Approaches in Precursor Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. wikipedia.orgnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis and is particularly effective for preparing enantiomerically enriched precursors of substituted tetrahydrofuran-3-ylacetic acids.

One of the most well-established methods involves the use of auxiliaries like pseudoephedrine or Evans oxazolidinones. wikipedia.orgnih.gov In a typical sequence, pseudoephedrine is converted into an amide with a carboxylic acid. wikipedia.org The α-proton of this amide can be selectively removed by a strong base to form a lithium enolate. The chiral environment created by the pseudoephedrine auxiliary, particularly its rigid chelated structure with lithium, effectively shields one face of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered side, resulting in the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgnih.gov The resulting alkylation products are often highly crystalline, facilitating purification, and the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, a direct precursor for the target acetyl chloride. nih.gov

Similarly, Evans oxazolidinone auxiliaries are widely used to control stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.org The substrate is first acylated with the oxazolidinone. The bulky substituents on the auxiliary sterically block one face of the corresponding enolate, directing the approach of an electrophile to the opposite face and thus establishing the desired stereochemistry with high predictability and control. wikipedia.org

Beyond enolate alkylation, chiral auxiliaries are employed in cycloaddition reactions to construct the tetrahydrofuran ring itself with high stereocontrol. For instance, tin(IV) chloride-mediated [3+2] cycloadditions between allylsilanes and α-keto esters bearing an optically active cyclitol (L-quebrachitol) as a chiral auxiliary can produce highly functionalized tetrahydrofuran derivatives. capes.gov.br The reaction proceeds with a high level of diastereoselectivity, and subsequent removal of the auxiliary provides silyl-substituted tetrahydrofurans of excellent optical purity. capes.gov.br

Chiral AuxiliaryReaction TypeKey FeaturesDiastereoselectivity/Enantioselectivity
Pseudoephedrine Enolate AlkylationForms crystalline derivatives; reliable stereocontrol. nih.govTypically high diastereoselectivity (d.r.). nih.gov
Evans Oxazolidinone Alkylation, Aldol ReactionsSteric hindrance directs electrophile attack; well-studied. wikipedia.orgEstablishes two contiguous stereocenters in aldol reactions. wikipedia.org
L-Quebrachitol Derivative [3+2] CycloadditionForms silyl-substituted THFs; high optical purity. capes.gov.brHigh level of diastereoselectivity. capes.gov.br
Pyroglutamic Acid Nucleophilic AdditionUsed for asymmetric synthesis of N-heterocycles. elsevierpure.comHighly diastereoselective. elsevierpure.com

Control of Substitution Patterns on the Tetrahydrofuran Ring

Achieving specific substitution patterns on the tetrahydrofuran ring is crucial for creating analogues of this compound. This regiocontrol is accomplished through various synthetic strategies that construct the ring with predetermined substituent placements.

Intramolecular Cyclization and Rearrangement: Classical methods often rely on the intramolecular S_N2 cyclization of a hydroxy group onto a carbon bearing a leaving group (like a halide or sulfonate) to form the THF ring. nih.gov More advanced strategies involve the generation of oxonium ion intermediates that undergo intramolecular capture. For example, the Prins cyclization can be initiated from a homoallylic alcohol, which, upon reaction with an aldehyde and a Lewis acid, forms an oxonium ion that cyclizes and rearranges to yield 3-acyl-substituted tetrahydrofurans. nih.gov This provides a direct route to precursors with the key carbonyl functionality at the C3 position.

Transition-Metal Catalysis: Modern organometallic chemistry offers powerful tools for regioselective synthesis. A redox-relay Heck reaction, for instance, can convert readily available cis-butene-1,4-diol and aryl halides into 3-aryl tetrahydrofurans. organic-chemistry.orgnih.gov This method is operationally simple and provides access to a substitution pattern that can be difficult to achieve otherwise. nih.gov

Annulation Reactions: [3+2] Annulation reactions provide a convergent approach to building highly substituted five-membered rings. The reaction between an allylsilane and an aldehyde, catalyzed by a Lewis acid like Sn(OTf)₂, can produce pentasubstituted tetrahydrofurans with high diastereomeric ratios. nih.govorganic-chemistry.org The specific substitution pattern of the final product is determined by the substitution of the starting materials.

Stepwise Homologation: The Matteson homologation is a powerful and versatile method for the stereocontrolled synthesis of highly substituted tetrahydrofurans. uni-saarland.deresearchgate.net This iterative process involves the reaction of a boronic ester with a lithiated dihalomethane, followed by displacement with a nucleophile. By carefully choosing the sequence of homologation and the nucleophiles used, complex substitution patterns can be built up in a predictable, stepwise manner with excellent stereocontrol. uni-saarland.deresearchgate.net

Regiodivergent Synthesis: In some cases, the substitution pattern can be controlled by simply tuning the reaction conditions. For example, the Friedel-Crafts acylation of certain furan precursors, promoted by triflic anhydride (B1165640) (Tf₂O), can be directed to selectively yield either 3-aroyl or 4-aroylfurans from a common starting material. rsc.org These furan intermediates can then be hydrogenated to provide the corresponding substituted tetrahydrofuran lignan (B3055560) analogues, demonstrating exquisite control over the final substituent position. rsc.org

Synthetic MethodSubstitution Pattern AchievedKey Reagents/ConditionsNotes
Prins Cyclization/Pinacol Rearrangement 3-Acyl Tetrahydrofurans nih.govLewis Acid (e.g., SnCl₄) nih.govInvolves capture of an oxonium ion intermediate. nih.gov
Redox-Relay Heck Reaction 3-Aryl Tetrahydrofurans nih.govPd Catalyst, Norbornene nih.govStarts from simple alkenols and aryl halides. nih.gov
[3+2] Annulation Polysubstituted Tetrahydrofurans organic-chemistry.orgAllylsilanes, Aldehydes, Lewis Acid organic-chemistry.orgConvergent route to complex substitution patterns. organic-chemistry.org
Matteson Homologation Highly Substituted THFs uni-saarland.deresearchgate.netBoronic Esters, Lithiated Dihalomethanes uni-saarland.deresearchgate.netStepwise, iterative approach with high stereocontrol. uni-saarland.deresearchgate.net
Regiodivergent Acylation 3- or 4-Aroyl Tetrahydrofurans rsc.orgTf₂O, followed by hydrogenation rsc.orgChoice of conditions directs regioselectivity. rsc.org

Chemical Reactivity and Mechanistic Investigations of Tetrahydrofuran 3 Ylacetyl Chloride

Nucleophilic Acylation Reactions

The primary mode of reactivity for tetrahydrofuran-3-ylacetyl chloride involves nucleophilic attack at the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride leaving group. This process, known as nucleophilic acyl substitution, is the foundation for synthesizing a variety of important functional groups.

Formation of Amides, Esters, and Anhydrides

This compound readily reacts with primary and secondary amines to form the corresponding amides. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. This is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is generated.

For instance, the reaction with primary amines like aniline (B41778) would yield N-phenyl-2-(tetrahydrofuran-3-yl)acetamide. Similarly, coupling with the hydrochloride salt of an amino acid ester, such as glycine (B1666218) methyl ester hydrochloride, in the presence of a suitable base, would produce methyl 2-(2-(tetrahydrofuran-3-yl)acetamido)acetate. wikipedia.orgresearchgate.net The hydrochloride salt of glycine methyl ester is often used as it is a stable, crystalline solid. wikipedia.org The free ester can be generated in situ or prior to the reaction. The synthesis of amino acid methyl esters themselves can be achieved through methods like the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane or with thionyl chloride in an alcohol. nih.govgoogle.com The acylation of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives with various acylating agents, including acyl chlorides, is a known process for creating amide bonds. google.com

Table 1: Examples of Amide Formation Reactions
Amine ReactantProduct
AnilineN-phenyl-2-(tetrahydrofuran-3-yl)acetamide
Glycine Methyl EsterMethyl 2-(2-(tetrahydrofuran-3-yl)acetamido)acetate

Esterification can be achieved by reacting this compound with alcohols or phenols. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to activate the alcohol and scavenge the HCl byproduct. The process involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon. A variety of esterification methods exist for the synthesis of esters from carboxylic acids and alcohols, some of which involve the activation of the carboxylic acid, for instance, with triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov

Symmetrical or mixed anhydrides can be synthesized from this compound. The reaction with a carboxylate salt, such as sodium tetrahydrofuran-3-ylacetate, would yield the symmetrical anhydride (B1165640). Alternatively, reaction with a different carboxylate would produce a mixed anhydride. In a related context, the polycondensation of tetrahydrofuran (B95107) with phthalic anhydride has been reported, demonstrating the reactivity of anhydrides with the THF moiety under certain catalytic conditions. mdpi.com

Carbon-Carbon Bond Forming Reactions

Although less common for acyl chlorides themselves, derivatives of tetrahydrofuran-3-ylacetic acid can participate in carbon-carbon bond-forming reactions. For instance, the corresponding ester could be deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. vanderbilt.edu This enolate can then react with various electrophiles, such as alkyl halides, in alkylation reactions to form new carbon-carbon bonds. The resulting products would be α-substituted tetrahydrofuran-3-ylacetic acid derivatives. The field of C-C bond formation is vast, with numerous methods available for creating such bonds, including aldol (B89426) condensations and Wittig reactions for forming C=C bonds. vanderbilt.edu The synthesis of substituted tetrahydrofurans can also be achieved through various C-C bond-forming strategies, such as the reaction of unsaturated carboxylic acids involving radical cyclization. organic-chemistry.org

Friedel-Crafts Type Acylations (e.g., Acylation of Pyrroles)

The Friedel-Crafts acylation of pyrroles is a well-established method for the synthesis of acylpyrroles, which are important structural motifs in many biologically active compounds and pharmaceutical drugs. nsf.govnih.gov The reaction typically involves the use of an acylating agent, such as an acyl chloride, and a Lewis acid catalyst. However, the use of strong Lewis acids like aluminum chloride with pyrrole (B145914) can lead to polymerization. stackexchange.com

Recent research has focused on developing milder and more selective catalytic systems. For instance, metal triflates, such as scandium triflate and gallium triflate, have been shown to be effective catalysts for the Friedel-Crafts acylation of heteroaromatics, including pyrroles, often requiring only catalytic amounts. researchgate.net In the context of this compound, its reaction with pyrroles under Friedel-Crafts conditions would be expected to yield 2- and 3-acylated pyrrole derivatives. The regioselectivity of this acylation can be influenced by the choice of catalyst and reaction conditions. For example, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) has been shown to be highly regioselective for the 2-position when using Y(OTf)3 as a catalyst. researchgate.net

During the development of a synthesis for a key pyrrole intermediate, a significant scale-dependence was observed in the Friedel-Crafts acylation of a protected pyrrole with chloroacetyl chloride, leading to a sharp decrease in yield upon scale-up. lookchem.com This was attributed to the complex effects of dissolved hydrogen chloride (HCl) and the poor reactivity of the acylating agent. lookchem.com This highlights the importance of understanding the reaction mechanism to develop robust and scalable processes.

Table 1: Examples of Catalysts in Friedel-Crafts Acylation of Pyrroles

CatalystSubstrateAcylating AgentOutcomeReference
Metal Triflates (e.g., Sc(OTf)₃, Ga(OTf)₃)HeteroaromaticsAcyl chloridesEfficient acylation with catalytic amounts researchgate.net
Y(OTf)₃1-(Phenylsulfonyl)pyrroleAcyl chlorideHighly regioselective for the 2-position researchgate.net
CuBr₂ with chiral Schiff basePyrroleNitroalkenesAsymmetric alkylation with high enantioselectivity stackexchange.com

Organometallic Reagent Intermediations (e.g., Grignard Reactions via Related Acyl Chlorides)

Grignard reagents (RMgX) are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. leah4sci.comyoutube.com Their reaction with acyl chlorides is a classic method for preparing ketones. However, the high reactivity of Grignard reagents can lead to a secondary reaction with the initially formed ketone to produce a tertiary alcohol. leah4sci.com To control this, the reaction is often carried out at low temperatures.

Tetrahydrofuran (THF) is a common solvent for Grignard reactions because it is aprotic and effectively solvates the magnesium ion of the Grignard reagent, enhancing its reactivity. quora.comquora.com THF is generally considered unreactive towards Grignard reagents. quora.com

The interaction of Grignard reagents with other metal salts, such as lithium chloride (LiCl), can lead to the formation of "turbo" Grignard reagents. These mixed-metal species exhibit enhanced reactivity and can influence the course of a reaction. nih.gov Studies have shown that LiCl can interact with the species in the Schlenk equilibrium, leading to the disaggregation of LiCl clusters and the formation of more soluble, mixed Li:Mg:Cl clusters. nih.gov

When considering the reaction of a Grignard reagent with this compound, the primary reaction would be the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon of the acyl chloride. This would lead to the formation of a ketone. The tetrahydrofuran moiety of the acyl chloride is not expected to interfere with the reaction.

Cycloaddition Chemistry

Staudinger Ketene-Imine [2+2] Cycloaddition for β-Lactam Synthesis

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams, which are the core structural unit of penicillin and other related antibiotics. wikipedia.orgnih.gov This reaction, discovered by Hermann Staudinger in 1907, involves the formation of a zwitterionic intermediate followed by ring closure to yield the β-lactam ring. wikipedia.orgorganic-chemistry.org

This compound can serve as a precursor to the corresponding ketene. In the presence of a base, such as triethylamine, the acyl chloride eliminates HCl to form a ketene in situ. This reactive ketene can then be trapped by an imine to produce a β-lactam. An efficient synthesis of tetrahydrofuran-derived spiro-β-lactams has been achieved through a Staudinger-type reaction of 3-tetrahydrofuroyl chloride with imines, resulting in a mixture of cis- and trans-spiro-β-lactams in good to moderate yields. nih.gov The stereochemical outcome of the Staudinger cycloaddition is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

The synthesis of dispirooxindole-β-lactams has been accomplished using a one-pot Staudinger ketene-imine cycloaddition where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids acted as the ketene source. mdpi.com

Table 2: Key Features of the Staudinger Ketene-Imine Cycloaddition

FeatureDescriptionReference
Reactants Ketene and Imine wikipedia.org
Product β-Lactam wikipedia.org
Intermediate Zwitterionic intermediate organic-chemistry.org
Stereoselectivity Influenced by electronic effects of substituents organic-chemistry.org

Asymmetric Induction in Cycloaddition Processes

The development of asymmetric methods for the Staudinger cycloaddition is of significant interest for the synthesis of enantiomerically pure β-lactams. scilit.com While many approaches have relied on the use of chiral auxiliaries, recent efforts have focused on the development of chiral catalysts. scilit.com

A planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be an effective enantioselective catalyst for the Staudinger β-lactam synthesis, demonstrating good stereoselection and yield with a variety of ketenes and imines. scilit.com The use of chiral catalysts allows for the direct formation of chiral β-lactams from achiral precursors, which is a more atom-economical approach than using chiral auxiliaries.

In the context of this compound, the generation of a chiral center at the 3-position of the tetrahydrofuran ring could potentially influence the stereochemical outcome of the cycloaddition, a concept known as substrate-controlled diastereoselection. The inherent chirality of the tetrahydrofuran moiety could direct the approach of the imine to the ketene, leading to a preference for one diastereomer of the resulting β-lactam.

Cascade and Multicomponent Reaction Sequences

Integration into Tandem Reaction Methodologies

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. This compound can be a valuable component in such reaction sequences.

A one-pot, multicomponent Staudinger synthesis of β-lactams from azides and two diazo compounds has been reported. wikipedia.org This reaction likely proceeds through the in situ formation of a ketene from one of the diazo compounds, which then reacts with an imine generated from the azide (B81097) and the other diazo compound.

The integration of this compound into such a sequence would involve its conversion to the corresponding ketene, which would then participate in a subsequent cycloaddition or other reaction. For instance, a tandem sequence could involve the in situ generation of the ketene from this compound, followed by a [2+2] cycloaddition with an imine that is also generated in situ. This approach streamlines the synthesis of complex molecules containing the tetrahydrofuran and β-lactam motifs.

Derivatives and Their Synthetic Utility in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The strategic application of tetrahydrofuran-3-ylacetyl chloride in cyclization and functionalization reactions has enabled the synthesis of several important classes of heterocyclic compounds.

Gamma-Lactones and Related Oxa-Heterocycles

While direct synthesis of gamma-lactones from this compound is not a primary application, the acetyl chloride group can be chemically manipulated to build upon the existing tetrahydrofuran (B95107) structure. This can lead to the formation of more complex molecules containing a gamma-lactone ring, such as in the synthesis of γ-stearolactone derivatives through ring-opening reactions. researchgate.net

β-Lactam Scaffolds and their Functionalization

The β-lactam ring is a cornerstone of many antibiotics, and this compound has been employed in the creation of novel β-lactam derivatives. A key reaction is the Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene (B1206846) generated from the acyl chloride. nih.gov This method has been used to produce tetrahydrofuran-derived spiro-β-lactams. nih.gov The presence of the tetrahydrofuran moiety can be crucial for the biological activity of the resulting compounds. Additionally, the synthesis of 3-amino β-lactams can be achieved through the deprotection of phthalimido β-lactams, which are prepared via cycloaddition reactions. utrgv.edu Further functionalization, such as the introduction of a phosphonate (B1237965) group, can lead to new derivatives with potential antibacterial properties. nih.gov

Oxadiazole and Thiadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) cores are frequently found in medicinally important compounds. A common synthetic pathway to these heterocycles begins with the conversion of an acyl chloride, such as this compound, to the corresponding hydrazide. This intermediate can then be cyclized to form the desired five-membered ring. For 1,3,4-oxadiazoles, this typically involves reaction with a dehydrating agent, while 1,3,4-thiadiazoles are often formed using a sulfur source. nih.gov For example, 1,3,4-oxadiazole-2-thiol (B52307) derivatives can be synthesized from the reaction of hydrazides with carbon disulfide in a basic medium. bingol.edu.tr These methods allow for the introduction of the (tetrahydrofuran-3-yl)methyl group into these important heterocyclic systems. nih.govresearchgate.net

Indole (B1671886) and Indole-Fused Polycyclic Systems

The indole scaffold is a privileged structure in drug discovery. This compound can be used to acylate indoles, a key step in the synthesis of more complex, polycyclic structures. metu.edu.tr This acylation can be a prelude to intramolecular reactions to form fused ring systems. nih.govnih.govresearchgate.net Various catalytic methods, including those using Brønsted acids, have been developed to facilitate the intramolecular alkylation of indoles to produce fused polycyclic indoles. researchgate.net

Cyclic Urea (B33335) Derivatives

Cyclic ureas are another class of heterocyclic compounds with significant applications. This compound can be used to acylate a diamine, setting the stage for an intramolecular cyclization to form the cyclic urea ring. google.com For instance, novel tetrahydrofuran cyclic urea derivatives have been designed and synthesized as potential androgen receptor antagonists. ias.ac.in

Preparation of Sophisticated Chemical Entities

The utility of this compound extends beyond the synthesis of individual heterocyclic rings to the assembly of more complex and sophisticated molecules. Its bifunctional nature allows it to be a key component in multi-step synthetic sequences aimed at producing intricate molecular architectures. The inclusion of the tetrahydrofuran unit can also confer desirable properties to the final molecule, such as improved solubility and metabolic stability, which are critical in the development of new therapeutic agents and chemical probes.

Building Blocks for Complex Indole Alkaloid Architectures

The indole nucleus is a cornerstone of numerous pharmacologically important alkaloids. nih.gov The strategic incorporation of a functionalized tetrahydrofuran ring, such as that provided by this compound, offers a pathway to novel structural analogs. The THF ring serves as a chiral scaffold and a key structural element in a variety of natural products. researchgate.netrsc.org

The synthesis of complex indole alkaloids can involve the coupling of an indole-containing molecule with a side chain. This compound is an ideal reagent for this purpose. For instance, it can be used in a Friedel-Crafts acylation reaction to directly attach the acetyl-THF moiety to the electron-rich indole ring, typically at the C3 position. The resulting ketone can then be further elaborated to construct the complex polycyclic systems characteristic of alkaloids.

Alternatively, derivatives of indole, such as tryptamine (B22526) or tryptophan esters, which contain nucleophilic amine or alcohol groups, can be readily acylated by this compound to form stable amide or ester linkages. nih.gov These reactions forge a key bond, introducing the THF unit into the burgeoning alkaloid framework. The resulting conjugate can then undergo further intramolecular cyclizations or other transformations to yield the final complex target. mdpi.com The synthesis of dispirocyclic frameworks, for example, has been achieved through intramolecular Michael additions where the initial building blocks are coupled in a THF solvent, highlighting the ring's stability and utility as a synthetic environment. mdpi.com

Precursors for Hybrid Bio-conjugates (e.g., Glycoconjugates with Acetyl Moieties)

Hybrid bio-conjugates, which link a bioactive molecule to a biological macromolecule like a carbohydrate, are of significant interest in medicinal chemistry. Glycoconjugation can improve the pharmacokinetic properties of a drug. This compound is a suitable precursor for creating such conjugates.

The synthesis of glycoconjugates often involves the selective modification of hydroxyl groups on a sugar backbone. nih.govmdpi.com The highly reactive nature of the acetyl chloride function allows for the efficient esterification of a primary or secondary alcohol on a carbohydrate molecule. This reaction covalently attaches the tetrahydrofuran-3-ylacetyl moiety to the sugar, creating a novel glycoconjugate.

Research has demonstrated the synthesis of glycoconjugates from furanone derivatives, which are structurally related to THF, by coupling them with sugar molecules. nih.gov In a typical synthetic strategy, a protected sugar with a free hydroxyl group would be reacted with this compound in the presence of a non-nucleophilic base. This would yield the desired ester-linked glycoconjugate, which could then be deprotected to yield the final hybrid molecule. The THF ring in this context can act as a linker or as a pharmacophoric element itself.

Reaction Type Reactants Product Significance
EsterificationProtected Carbohydrate, this compoundGlycoconjugateCovalent attachment of THF moiety to a sugar backbone.
Click ChemistrySugar Azide (B81097), Propargyl-substituted FuranoneTriazole-linked GlycoconjugateFormation of stable linker between sugar and heterocyclic moiety. nih.gov

Utility in Annelation Reactions for Polycyclic Aromatic Systems

Annelation, the process of building a new ring onto an existing molecule, is a fundamental strategy for synthesizing polycyclic aromatic systems. While direct examples involving this compound are specific, its reactivity profile makes it a logical candidate for multi-step annelation sequences.

A key first step would be a Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic or polycyclic aromatic hydrocarbon (PAH) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction attaches the tetrahydrofuran-3-ylacetyl group to the aromatic ring, forming a ketone. This ketone is a versatile intermediate for subsequent ring-closure reactions.

For example, the resulting aryl ketone could be subjected to an intramolecular cyclization, such as a Nazarov cyclization if an appropriate vinyl group is present, or other condensation strategies to form a new five- or six-membered ring fused to the original aromatic system. This two-step sequence of acylation followed by cyclization constitutes a powerful annelation protocol. Such strategies have been employed in the synthesis of highly strained benzenoid macrocycles, where functionalized cyclohexene (B86901) diols serve as arene surrogates in multi-step sequences often involving THF as a solvent. acs.org The successful synthesis of complex polycyclic skeletons, such as that of (−)-neocucurbol C, has relied on appending aromatic rings via cross-coupling followed by oxidative cyclizations, demonstrating the principles of building complex fused systems. acs.org

Development of Advanced Compound Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead molecules. uniroma1.itasynt.com this compound is an exemplary building block for this purpose due to its reactivity and the desirable properties of the THF scaffold. rsc.orgtarosdiscovery.com

Application in Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) allows for the rapid and efficient construction of large numbers of compounds by anchoring them to an insoluble resin support, simplifying purification to simple filtration and washing steps. nih.gov While solvents like Tetrahydrofuran (THF) are commonly used in SPS protocols rsc.orgnih.gov, building blocks containing the THF moiety are also of great value.

This compound can be utilized in SPS in two primary ways:

As a solution-phase reagent: A substrate, such as an amine or alcohol, can be attached to the solid support. The resin-bound substrate is then treated with a solution of this compound, leading to the formation of a resin-bound amide or ester. The final product is then cleaved from the resin.

As a resin-bound building block: The precursor, Tetrahydrofuran-3-ylacetic acid, can be anchored to a suitable resin (e.g., Wang or Merrifield resin) via its carboxyl group. This leaves the THF ring as part of the core structure presented on the solid support, which can then be further functionalized or used in subsequent reactions before cleavage.

The use of "safety-catch" linkers, which are stable throughout the synthesis but can be activated for cleavage by a specific chemical step, is a sophisticated strategy in SPS. nih.govmdpi.com A building block like Tetrahydrofuran-3-ylacetic acid could be attached via such a linker, allowing for complex manipulations before the final library of THF-containing compounds is released. nih.gov

High-Throughput Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a powerful method for rapidly generating libraries of discrete compounds, typically in multi-well plates. researchgate.net This technique relies on robust, high-yielding reactions that can be performed simultaneously across a large number of vessels. asynt.comnih.gov

This compound is an ideal building block for this approach. Its high reactivity ensures that reactions like amidation or esterification proceed to completion quickly and under mild conditions. In a typical workflow, an array of diverse amines or alcohols would be dispensed into the wells of a microtiter plate. A solution of this compound would then be added to each well, generating a library where each member is a unique amide or ester derivative of the core scaffold.

The resulting library of compounds benefits from the properties conferred by the tetrahydrofuran ring, which imparts a higher fraction of sp³-hybridized carbons and increased three-dimensionality—features often associated with successful drug candidates. tarosdiscovery.com This approach accelerates the discovery process by enabling the simultaneous synthesis and screening of hundreds or thousands of related molecules, making it possible to quickly establish structure-activity relationships (SAR). researchgate.net

Synthesis Technique Role of this compound Key Advantage Representative Application
Solid-Phase SynthesisReagent for acylating resin-bound substrates or as a cleavable building block.Simplified purification and automation. nih.govCreation of peptide or small molecule libraries containing a THF motif. nih.govnih.gov
Solution-Phase Parallel SynthesisReactive building block for creating arrays of amides or esters.Rapid generation of discrete compounds for HTS. asynt.comBuilding focused libraries around a common THF scaffold to explore SAR. researchgate.netnih.gov

Computational and Theoretical Studies on Tetrahydrofuran 3 Ylacetyl Chloride and Its Reactivity

Quantum Chemical Characterization of Molecular Structure

Geometry Optimization and Conformational Analysis

No published studies containing data on the optimized geometry, bond lengths, bond angles, or conformational analysis of Tetrahydrofuran-3-ylacetyl chloride are available. Such a study would typically involve computational methods like Density Functional Theory (DFT) to determine the most stable three-dimensional structure and identify various low-energy conformers, such as those arising from the puckering of the tetrahydrofuran (B95107) ring and rotation around the C-C single bonds.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Detailed investigations into the electronic structure of this compound are absent from the scientific literature. A computational analysis would provide valuable insights into its reactivity. Specifically, the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate its nucleophilic and electrophilic characteristics. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

Mechanistic Probing via Computational Chemistry

Theoretical Basis for Stereochemical Outcomes

The stereocenter at the 3-position of the tetrahydrofuran ring suggests that reactions involving this chiral compound could yield stereoisomeric products. However, no theoretical studies have been published that provide a computational basis for predicting or explaining these stereochemical outcomes. Such research would involve calculating the transition state energies for pathways leading to different stereoisomers to predict the major product.

Prediction of Chemical Reactivity and Selectivity

Without foundational computational data from quantum chemical calculations, any prediction of the chemical reactivity and selectivity of this compound would be purely speculative. A comprehensive computational study would be required to provide a quantitative and predictive understanding of how this molecule behaves in chemical reactions.

An article on the computational and theoretical studies of this compound cannot be generated at this time.

Extensive searches for published research containing the specific data required for the outlined sections—including global and local reactivity descriptors, non-linear optical properties, simulated vibrational frequency analysis, and NMR chemical shift predictions for this compound—have not yielded any relevant results.

The requested article structure is based on detailed computational chemistry research, but it appears that no such studies have been published for this specific compound in the public domain. While general methodologies for these types of analyses exist and have been applied to other molecules, including some related tetrahydrofuran derivatives, no specific data is available for this compound itself. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the provided outline.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Tetrahydrofuran-3-ylacetyl chloride with high purity?

  • Methodological Answer : Synthesis requires strict control of temperature (typically 0–5°C for acid chloride formation), anhydrous conditions to prevent hydrolysis, and the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction progress should be monitored via thin-layer chromatography (TLC) to detect intermediates. Post-synthesis, purification via distillation under reduced pressure or column chromatography is recommended to isolate the product. Analytical validation using ¹H/¹³C NMR and mass spectrometry (MS) ensures structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • TLC : For real-time reaction monitoring.
  • NMR Spectroscopy : To confirm the presence of characteristic signals (e.g., acyl chloride carbonyl at ~170–180 ppm in ¹³C NMR).
  • Mass Spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • IR Spectroscopy : To identify the C=O stretch (~1800 cm⁻¹) and other functional groups.
    Cross-referencing these techniques minimizes mischaracterization risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent compatibility) or structural impurities . A systematic approach includes:

  • Meta-analysis : Use PRISMA guidelines (as per Cochrane Handbook) to aggregate data from peer-reviewed studies, excluding non-validated sources .
  • Replication Studies : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) with LC-MS-purity-verified compounds (>97% purity).
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .

Q. What strategies optimize the yield of this compound in large-scale reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance reaction efficiency .
  • Solvent Optimization : Use aprotic solvents (e.g., dichloromethane) to stabilize the acyl chloride intermediate.
  • In Situ Monitoring : Employ gas chromatography (GC) or HPLC to detect side products (e.g., dimerization) and adjust reagent stoichiometry dynamically .

Q. How should researchers design pharmacological studies to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use HEK293 or HeLa cell lines for receptor-binding studies, with negative controls (e.g., solvent-only) to rule out nonspecific effects.
  • In Vivo Models : Prioritize rodent pharmacokinetic studies to assess bioavailability, with dose escalation to determine toxicity thresholds.
  • Data Validation : Apply Bland-Altman plots to compare inter-lab variability and ANOVA for multi-group activity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.